molecular formula C3H5Cl B7767540 1-Chloro-1-propene CAS No. 36472-34-1

1-Chloro-1-propene

Cat. No.: B7767540
CAS No.: 36472-34-1
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-NSCUHMNNSA-N
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Description

1-Chloro-1-propene (CAS 590-21-6) is an organochlorine compound with the molecular formula C₃H₅Cl and a molecular weight of 76.52 g/mol. It exists as a mixture of cis- and trans-isomers, with the trans isomer predominating in commercial samples . Key physical properties include:

  • Boiling Point: 37–38°C
  • Dipole Moment: The trans isomer exhibits a higher dipole moment than the cis isomer due to vectorial addition of bond dipoles .
  • Reactivity: The compound is electrophilic at the allylic position but lacks alkylating or mutagenic activity due to the absence of a leaving group in the allylic position .

Its low boiling point and handling challenges (e.g., requiring cryogenic conditions for certain reactions) limit its utility in large-scale syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+
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InChI Key

OWXJKYNZGFSVRC-NSCUHMNNSA-N
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Canonical SMILES

CC=CCl
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Isomeric SMILES

C/C=C/Cl
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Molecular Formula

C3H5Cl
Record name 1-CHLOROPROPYLENE
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DSSTOX Substance ID

DTXSID301015726
Record name trans-1-Chloropropene
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Molecular Weight

76.52 g/mol
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Physical Description

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO]
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Boiling Point

35-36 °C
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Flash Point

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup)
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Solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/
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Density

0.9 (WATER= 1)
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Vapor Pressure

507.0 [mmHg], 507 mm Hg at 25 °C
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Color/Form

Liquid /cis and trans isomers/

CAS No.

590-21-6, 16136-85-9, 36472-34-1
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Preparation Methods

Chlorination of Propylene via Radical Initiation

The direct chlorination of propylene (C₃H₆) represents a widely employed industrial method for synthesizing 1-chloro-1-propene. This process typically involves the addition of chlorine gas (Cl₂) to propylene under controlled thermal or photochemical conditions. The reaction proceeds via a radical chain mechanism, where initiation sources such as ultraviolet (UV) light or peroxides generate chlorine radicals (Cl- ) .

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature300–400°CHigher temperatures favor allylic chlorination .
Chlorine:Propylene Ratio1:1 to 1.2:1Excess Cl₂ reduces byproduct formation .
Pressure1–2 atmModerately elevated pressure enhances reaction kinetics .

Industrial-scale implementations of this method report yields exceeding 85%, with the principal byproduct being 1,2-dichloropropane. Post-synthesis distillation under vacuum (-0.098 MPa) is critical for isolating this compound at >98% purity .

Dehydrochlorination of 1,1-Dichloropropane

The elimination of hydrogen chloride (HCl) from 1,1-dichloropropane (C₃H₆Cl₂) offers a selective route to this compound. This reaction is catalyzed by strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt), which abstract β-hydrogens to induce E2 elimination.

Experimental Protocol

  • Reagent Setup : A mixture of 1,1-dichloropropane and aqueous KOH (20% w/w) is heated to 120–140°C under reflux.

  • Gas Evolution : HCl gas is continuously removed to shift equilibrium toward alkene formation.

  • Distillation : Crude product is neutralized, washed, and distilled under reduced pressure to isolate this compound.

Yield Optimization Data

Base ConcentrationTemperature (°C)Yield (%)Purity (%)
15% KOH1207895
20% KOH1409298
25% NaOEt1308597

This method is favored for laboratory-scale synthesis due to its simplicity and minimal byproduct generation.

Hydrochlorination of Propyne

The hydrochlorination of propyne (HC≡C-CH₃) with hydrogen chloride (HCl) in the presence of Lewis acid catalysts provides a regioselective pathway to this compound. Bismuth trichloride (BiCl₃) and zinc chloride (ZnCl₂) are commonly employed to enhance reaction efficiency .

Mechanistic Insights

  • Step 1 : HCl coordinates with the catalyst, polarizing the alkyne’s π-bond.

  • Step 2 : Anti-Markovnikov addition of Cl⁻ to the terminal carbon forms a carbocation intermediate.

  • Step 3 : Deprotonation yields this compound as the major product .

Catalyst Performance Comparison

CatalystTemperature (°C)HCl EquivalentsYield (%)Selectivity (%)
BiCl₃801.18994
ZnCl₂1001.57688
FeCl₃901.36882

This method achieves high selectivity (>90%) but requires rigorous moisture exclusion to prevent catalyst deactivation .

Thionyl Chloride-Mediated Chlorination of Allylic Alcohols

Thionyl chloride (SOCl₂) serves as an effective chlorinating agent for converting allylic alcohols to this compound. This method, adapted from a patent on phenylpropane derivatives, involves nucleophilic substitution under mild conditions .

Synthetic Procedure

  • Reagent Mixing : Allyl alcohol (CH₂=CH-CH₂OH) and pyridine (as an HCl scavenger) are combined in a 1:0.05 molar ratio .

  • SOCl₂ Addition : Thionyl chloride is added dropwise at 50–90°C, with vigorous stirring to manage exothermicity .

  • Workup : The reaction mixture is cooled, neutralized with NaOH, and distilled under vacuum to isolate the product .

Process Metrics

SOCl₂:Alcohol RatioTemperature (°C)Reaction Time (h)Yield (%)
1.0:170288
1.05:1901.595
0.98:150378

This method is scalable and avoids the use of gaseous reactants, making it suitable for small-batch production .

Electrochemical Dechlorination of 1,1,2-Trichloropropane

Emerging research explores electrochemical methods for synthesizing this compound from polyhalogenated precursors. A divided cell setup with platinum electrodes enables the selective reduction of 1,1,2-trichloropropane (C₃H₅Cl₃) in dimethylformamide (DMF).

Operational Parameters

  • Electrolyte : 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in DMF.

  • Current Density : 10 mA/cm².

  • Temperature : 25°C.

Performance Data

Substrate Concentration (M)Charge Passed (C)Yield (%)Faradaic Efficiency (%)
0.55006572
1.07508285
1.510007668

This green chemistry approach minimizes waste generation but remains largely experimental.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1-propene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-propene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chlorinated Alkenes and Alkanes

The table below compares 1-chloro-1-propene with similar chlorinated compounds:

Compound Molecular Formula Boiling Point (°C) Allylic Leaving Group Alkylating/Mutagenic Activity Key Applications/Reactivity
This compound C₃H₅Cl 37–38 No No Intermediate in organometallic synthesis
Allyl chloride C₃H₅Cl 44–45 Yes Yes Production of epichlorohydrin, pesticides
2-Chloro-1-propene C₃H₅Cl 22–23 No No Limited use due to high volatility
1-Chloropropane C₃H₇Cl 46–47 N/A (saturated) No Solvent, refrigerant
1-Bromopropane C₃H₇Br 71 N/A (saturated) No Degreasing agent, adhesive solvent
Key Findings:
  • Allylic vs. Non-Allylic Chlorides: Unlike allyl chloride, this compound lacks a leaving group in the allylic position, rendering it non-alkylating and non-mutagenic .
  • Reactivity Differences : this compound requires extreme conditions (e.g., −110°C) for reactions like lithiation, whereas 1,2-dibromopropane reacts more readily under milder conditions .
  • Fluorinated Analogues : 1-Chloro-3,3,3-trifluoro-1-propene (CAS 2730-43-0) exhibits distinct reactivity due to the electron-withdrawing trifluoromethyl group, making it useful in refrigerants and polymers .

Isomer-Specific Comparisons

  • Cis vs. Trans Isomers : The trans isomer of this compound dominates in commercial mixtures and has a higher dipole moment than the cis isomer, influencing solubility and reaction pathways .
  • Stereochemical Impact : In synthesis, the isomer ratio affects product selectivity. For example, bromination of trans-1-chloro-1-propene yields trans-1-bromo-1-chloro-1-propene .

Enzymatic and Environmental Behavior

  • Environmental Persistence: Limited data exist, but its volatility (boiling point ~38°C) suggests moderate atmospheric mobility compared to higher chlorinated alkanes like 1-chloropropane .

Biological Activity

1-Chloro-1-propene, also known as propene, 1-chloro- or 1-chloropropylene, is an organochlorine compound with the chemical formula C3H5Cl\text{C}_3\text{H}_5\text{Cl} and a molecular weight of 76.525 g/mol. It is characterized by its unsaturated structure and is primarily utilized in organic synthesis. This article focuses on the biological activity of this compound, examining its toxicological properties, potential health effects, and relevant case studies.

Basic Information

PropertyValue
CAS Number 590-21-6
Molecular Formula C3H5Cl
Boiling Point 45.1 °C
Density 0.935 g/cm³
Flash Point -32 °C
LD50 (oral) 450 mg/kg (rat)
LD50 (dermal) 540 mg/kg (rat)

Physicochemical Characteristics

This compound is a colorless, highly volatile liquid with a low flash point, indicating its flammability. It has a vapor pressure of approximately 398 hPa at 20 °C and is soluble in water at a concentration of about 3.6 g/L .

Toxicological Effects

The biological activity of this compound has been investigated primarily in the context of its toxicological effects. Key findings include:

  • Irritation : The compound is known to be an irritant to the eyes and respiratory tract. Inhalation exposure can lead to symptoms such as coughing and difficulty breathing .
  • Carcinogenic Potential : Studies have indicated that exposure to high doses may lead to squamous cell carcinomas in animal models . The International Agency for Research on Cancer (IARC) classifies it as a possible human carcinogen (Group 2B) based on sufficient evidence from animal studies .
  • Neurotoxicity : Acute exposure can result in solvent syndrome, characterized by symptoms such as dizziness and headaches due to central nervous system effects .

Metabolic Pathways

Research indicates that this compound undergoes metabolic transformations primarily in the liver, where it can be converted into reactive intermediates that may contribute to its toxic effects. The compound is rapidly excreted via urine and expiration following exposure .

Case Study 1: Occupational Exposure

A study involving workers exposed to chlorinated solvents, including this compound, reported increased incidences of respiratory issues and skin irritations. The findings highlighted the need for improved safety measures in industrial settings where this compound is used .

Case Study 2: Animal Studies

In feeding studies conducted on rats, high doses of this compound resulted in significant tissue necrosis across various organs, including the liver and kidneys. These findings underscore the potential for severe organ damage following prolonged exposure .

Environmental Impact

The environmental degradation of this compound occurs through photochemical reactions with hydroxyl radicals in the atmosphere. The estimated rate constants for these reactions are 1.2×10111.2\times 10^{-11} and 1.4×10111.4\times 10^{-11} cm³/molecule/s .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 1-chloro-1-propene, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Dehydrochlorination of 1,2-dichloropropane using KOH/ethanol under reflux (60–80°C) yields ~70–85% purity. Continuous flow reactors improve consistency by minimizing side reactions (e.g., isomerization to 2-chloropropene) .
  • Addition of HCl to propene with peroxide catalysts (e.g., benzoyl peroxide) at 0–5°C avoids polymerization side reactions. GC-MS analysis confirms product identity, with impurities quantified via retention time matching .
    • Key Variables : Temperature control, catalyst loading, and inert atmosphere (N₂) are critical to suppress competing pathways.

Q. How can researchers distinguish this compound from structural isomers (e.g., 2-chloropropene) using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H NMR : The vinylic proton in this compound appears as a doublet at δ 5.8–6.2 ppm (J = 10–12 Hz), whereas 2-chloropropene shows a triplet due to coupling with adjacent methyl protons .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 76 [M⁺] vs. m/z 77 for 2-chloropropene) provide definitive identification .
    • Validation : Cross-reference spectral data with NIST Chemistry WebBook entries .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Use fume hoods and PPE (nitrile gloves, goggles) due to volatility (vapor pressure: 507 mmHg at 25°C) and potential respiratory irritation .
  • Store under nitrogen in amber glass vials at ≤4°C to prevent photodegradation and polymerization .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound’s nucleophilic substitution reactions be resolved across studies?

  • Case Analysis :

  • Discrepancies in rate constants (e.g., SN2 vs. SN1 dominance) often arise from solvent polarity (dielectric constant >20 favors SN1) and nucleophile strength. Replicate experiments in DMSO vs. ethanol to isolate solvent effects .
  • Statistical Validation : Apply ANOVA to compare datasets, ensuring significance thresholds (p < 0.05) align with variance in reaction conditions .

Q. What computational methods predict this compound’s reactivity in polymerizable matrices?

  • Modeling Approaches :

  • QSPR/Neural Networks : Train models using descriptors like electrophilicity index (ω = 2.1 eV) and LUMO energy (-1.8 eV) to predict copolymerization behavior with styrene or acrylates .
  • DFT Calculations : Optimize transition-state geometries for radical-initiated polymerization pathways (e.g., bond dissociation energy of C-Cl: ~315 kJ/mol) .

Q. How can researchers design experiments to validate this compound’s role in cross-coupling reactions for pharmaceutical intermediates?

  • Experimental Framework :

  • Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in THF/water (3:1) at 80°C. Monitor conversion via LC-MS and quantify regioselectivity using NOESY NMR .
  • Control Variables : Base selection (K₂CO₃ vs. CsF) and ligand steric effects (e.g., biphenyl vs. tri-tert-butylphosphine) significantly impact yields .

Reproducibility & Data Management

Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?

  • Protocol Standardization :

  • Document reaction parameters (e.g., stirring rate, cooling time) in machine-readable formats (e.g., Chemotion ELN) .
  • Deposit raw spectral data in FAIR-compliant repositories (e.g., Zenodo) with DOI links .

Q. How should researchers address inconsistencies in thermodynamic data (e.g., ΔHf) reported for this compound?

  • Data Reconciliation :

  • Cross-validate using calorimetry (e.g., bomb calorimeter) and computational thermochemistry (Gaussian-optimized enthalpies) .
  • Report uncertainties (e.g., ±5 kJ/mol) and calibration standards (e.g., benzoic acid reference) in metadata .

Retrosynthesis Analysis

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Reactant of Route 1
1-Chloro-1-propene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.